p-Hexadécyloxyaniline

Vue d'ensemble

Description

p-Hexadecyloxyaniline is not directly discussed in the provided papers. However, the papers do mention related organic compounds and their properties, which can provide a general context for understanding the chemical nature of p-Hexadecyloxyaniline. For instance, the synthesis of hydroxylated polycyclic compounds and the study of their molecular structures are common themes . Similarly, the study of polyaniline and its hybrid materials for energy storage applications provides insight into the potential applications of p-Hexadecyloxyaniline .

Synthesis Analysis

The synthesis of organic compounds with complex structures is a recurring topic in the papers. For example, the synthesis of hydroxylated polycyclic lactam derivatives via PhI(OAc)2-promoted 1,2-bond migration and solvent insertion is discussed, which could be analogous to methods used in synthesizing substituted anilines like p-Hexadecyloxyaniline . Additionally, the synthesis of fluorescent heterocyclic compounds through nucleophilic substitution reactions is mentioned , which might be relevant to the synthesis of p-Hexadecyloxyaniline if similar synthetic routes are applicable.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and potential applications. The crystal structure of a cyclodextrin complex with p-iodoaniline provides insights into how substituents on an aniline ring can interact with other molecules . This could be extrapolated to p-Hexadecyloxyaniline, suggesting that its hexadecyloxy substituent might influence its interactions with other molecules.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of p-Hexadecyloxyaniline. However, they do discuss the reactivity of related compounds. For example, the electrophilic addition-rearrangement reactions of azabicyclohexanes and the intramolecular Pauson-Khand reaction for the synthesis of amino acids provide a general understanding of the types of chemical reactions that similar compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are determined by their molecular structure. The photophysical properties and crystal structure of a hexakis(pyrenyloxy)cyclotriphosphazene are studied, which includes investigations into its excimer emission . This is relevant to p-Hexadecyloxyaniline as the presence of aromatic rings and substituents can affect its optical properties. The transport properties and application of polyaniline/Hexacyanoferrate as a cathode in rechargeable lithium batteries also provide a context for the potential electrochemical properties of p-Hexadecyloxyaniline.

Applications De Recherche Scientifique

Chimie

La p-Hexadécyloxyaniline pourrait potentiellement être utilisée dans la synthèse d'autres composés organiques complexes. Sa longue chaîne alkylique et son groupe aniline en font un composé polyvalent en synthèse organique .

Biologie

Dans le domaine de la biologie, la this compound pourrait potentiellement être utilisée dans le développement de composés bioactifs. Le groupe aniline est une partie commune de nombreux médicaments et composés biologiquement actifs .

Médecine

La this compound pourrait potentiellement être utilisée dans le développement de nouveaux médicaments ou agents thérapeutiques. Le groupe aniline est une structure courante dans de nombreux médicaments, et la longue chaîne alkylique pourrait potentiellement être utilisée pour modifier la solubilité ou d'autres propriétés du médicament .

Industrie

Dans le secteur industriel, la this compound pourrait potentiellement être utilisée dans la production de colorants, de polymères ou d'autres matériaux. Le groupe aniline est une structure courante dans de nombreux colorants et polymères .

Environnement

La this compound pourrait potentiellement être utilisée dans des applications environnementales telles que le développement de matériaux pour la remédiation environnementale. La longue chaîne alkylique pourrait potentiellement être utilisée pour créer des matériaux avec des propriétés d'adsorption spécifiques .

Énergie

Dans le domaine de l'énergie, la this compound pourrait potentiellement être utilisée dans le développement de nouveaux matériaux pour le stockage ou la conversion d'énergie. Des composés similaires ont été utilisés dans le développement de matériaux pour les batteries, les piles à combustible et d'autres technologies énergétiques .

Propriétés

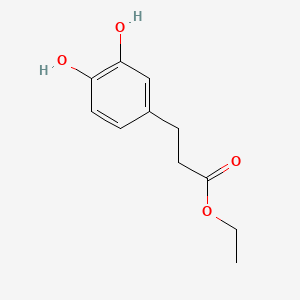

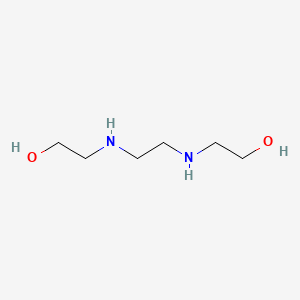

IUPAC Name |

4-hexadecoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(23)17-19-22/h16-19H,2-15,20,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETPMDIIFZGDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225999 | |

| Record name | p-Hexadecyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7502-06-9 | |

| Record name | p-Hexadecyloxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007502069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7502-06-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Hexadecyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(HEXADECYLOXY)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

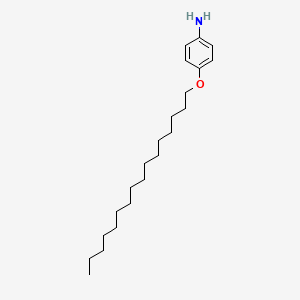

Q1: What is the significance of 4-n-hexadecyloxyaniline in the development of liquid crystal TBO16A?

A: 4-n-Hexadecyloxyaniline serves as a crucial building block in the synthesis of TBO16A []. The molecule's structure, featuring a rigid aromatic core (aniline) and a long, flexible alkyl chain (hexadecyloxy), contributes to the formation of the rod-like shape characteristic of many liquid crystal molecules. This shape is essential for the self-assembly and unique phase behavior observed in TBO16A.

Q2: How was the structure of TBO16A, synthesized using 4-n-hexadecyloxyaniline, confirmed in the study?

A: The researchers employed a combination of spectroscopic techniques to confirm the structure of TBO16A []. Fourier Transform Infrared (FTIR) spectroscopy provided insights into the functional groups present in the molecule. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy elucidated the arrangement of hydrogen atoms within the molecule. Finally, Ultraviolet-Visible (UV-Vis) spectrophotometry was used to analyze the molecule's light absorption properties, further supporting the structural confirmation of TBO16A.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.